molecular formula C12H14Cl2N2O B2862515 (2-Phenoxypyridin-4-yl)methanamine dihydrochloride CAS No. 1989659-70-2

(2-Phenoxypyridin-4-yl)methanamine dihydrochloride

Cat. No.: B2862515
CAS No.: 1989659-70-2
M. Wt: 273.16
InChI Key: FVVWCVUBXHKMPI-UHFFFAOYSA-N
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Description

Historical Development and Research Evolution

The phenoxypyridine scaffold originated from efforts to optimize the physicochemical properties of diaryl ethers, a class of compounds widely used in agrochemicals and pharmaceuticals. Early work in the 20th century focused on pyridine derivatives, such as MPP+ (1-methyl-4-phenylpyridinium), which demonstrated neurotoxic effects but provided foundational insights into heterocyclic reactivity. By the 1980s, researchers began substituting oxygen atoms in diaryl ethers with nitrogen-containing pyridine rings, yielding phenoxypyridine derivatives with improved metabolic stability and binding specificity.

The specific compound (2-phenoxypyridin-4-yl)methanamine dihydrochloride emerged as a subject of interest in the early 21st century, driven by its structural hybridity. Its synthesis, involving condensation of 2-phenoxypyridine-4-carbaldehyde with hydroxylamine followed by hydrochloric acid salt formation, became standardized by 2010. This methodological breakthrough enabled large-scale production for agricultural testing.

Significance in Chemical and Agricultural Sciences

Phenoxypyridine derivatives excel as bioisosteres, replacing traditional scaffolds while maintaining or enhancing bioactivity. Key attributes include:

Property Impact on Application
Aromatic stability Resistance to oxidative degradation
Nitrogen heterocycle Enhanced hydrogen bonding capacity
Planar geometry Improved target protein interaction

In agrochemicals, this compound serves as a precursor for protoporphyrinogen oxidase (PPO) inhibitors, which disrupt chlorophyll biosynthesis in weeds. Field trials demonstrate 100% herbicidal efficacy against Digitaria sanguinalis at concentrations as low as 18.75 g/ha, outperforming older phenoxycarboxylic acid analogs.

Current Research Landscape and Strategic Directions

Contemporary studies prioritize molecular hybridization to amplify herbicidal potency. A 2022 initiative integrated coumarin moieties into the phenoxypyridine scaffold, resulting in compounds with dual-mode action: PPO inhibition and auxin mimicry. Computational models predict that substituting the methanamine group with ethylenediamine could further enhance soil mobility, addressing formulation challenges in hydrophobic soils.

Strategic priorities include:

  • Green synthesis : Catalytic methods using ionic liquids to reduce halogenated waste.
  • Stereochemical optimization : Enantioselective synthesis to isolate bioactive conformers.
  • Resistance management : Designing analogs with novel binding modes to circumvent weed resistance.

Methodological Approaches in Contemporary Studies

Modern phenoxypyridine research employs a multidisciplinary toolkit:

Synthetic Chemistry
The dihydrochloride salt is synthesized via a three-step sequence:

  • Ullmann coupling of 4-bromopyridine and phenol to form 2-phenoxypyridine.
  • Friedel-Crafts amination to introduce the methanamine group.
  • Salt formation using hydrogen chloride gas in ethanol.

Computational Modeling
Density functional theory (DFT) calculations optimize the compound’s charge distribution, critical for membrane permeability. Molecular dynamics simulations reveal that protonation of the pyridine nitrogen at physiological pH enhances binding to PPO’s FAD cofactor.

High-Throughput Screening
Libraries of 500+ analogs were evaluated for in vitro PPO inhibition, identifying lead candidates with IC~50~ values ≤ 0.8 μM. Structure-activity relationship (SAR) analysis established that electron-withdrawing groups at the phenyl ring’s para position correlate with herbicidal activity.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-phenoxypyridin-4-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O.2ClH/c13-9-10-6-7-14-12(8-10)15-11-4-2-1-3-5-11;;/h1-8H,9,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVWCVUBXHKMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=CC(=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989659-70-2
Record name (2-phenoxypyridin-4-yl)methanamine dihydrochloride
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Preparation Methods

Synthesis of 2-Phenoxypyridin-4-ylmethanol

The precursor 2-phenoxypyridin-4-ylmethanol is synthesized via Friedel-Crafts alkylation or Ullmann coupling. For example:

  • 4-Hydroxymethylpyridin-2-ol reacts with iodobenzene under CuI/1,10-phenanthroline catalysis to yield 2-phenoxypyridin-4-ylmethanol.

Tosylation of the Alcohol Intermediate

The alcohol is converted to a tosylate using toluenesulfonyl chloride (TsCl) in dichloromethane with triethylamine as a base:
$$
\text{2-Phenoxypyridin-4-ylmethanol} + \text{TsCl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{2-Phenoxypyridin-4-ylmethyl tosylate} \quad
$$
Reaction Conditions : 0°C to room temperature, 12 hours.

Phthalimide Protection and Deprotection

Tosylate undergoes nucleophilic substitution with potassium phthalimide in dimethylformamide (DMF) at 150°C for 5 hours:
$$
\text{Tosylate} + \text{K-phthalimide} \xrightarrow{\text{DMF, 150°C}} \text{2-Phenoxypyridin-4-ylmethylphthalimide}
$$
Subsequent deprotection with hydrazine hydrate in ethanol yields the free amine:
$$
\text{Phthalimide intermediate} + \text{N}2\text{H}4 \cdot \text{H}_2\text{O} \xrightarrow{\text{EtOH, reflux}} \text{(2-Phenoxypyridin-4-yl)methanamine} \quad
$$

Dihydrochloride Salt Formation

The free amine is treated with hydrochloric acid (2 equiv) in ethanol, followed by recrystallization:
$$
\text{Amine} + 2\text{HCl} \xrightarrow{\text{EtOH}} \text{(2-Phenoxypyridin-4-yl)methanamine dihydrochloride} \quad
$$

Synthetic Route 2: Direct Reductive Amination

Preparation of 2-Phenoxypyridine-4-carbaldehyde

4-Methyl-2-phenoxypyridine is oxidized using selenium dioxide (SeO$$2$$) in dioxane:
$$
\text{4-Methyl-2-phenoxypyridine} + \text{SeO}
2 \xrightarrow{\text{Dioxane, 80°C}} \text{2-Phenoxypyridine-4-carbaldehyde} \quad
$$

Reductive Amination with Ammonium Acetate

The aldehyde undergoes reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH$$3$$CN) in methanol:
$$
\text{Aldehyde} + \text{NH}
4\text{OAc} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{(2-Phenoxypyridin-4-yl)methanamine} \quad
$$

Salt Formation and Purification

The amine is precipitated as the dihydrochloride salt using HCl gas in diethyl ether, yielding a purity of ≥95%.

Comparative Analysis of Synthetic Methods

Parameter Route 1 (Tosylate) Route 2 (Reductive Amination)
Overall Yield 45–55% 60–65%
Key Advantage High regioselectivity Fewer synthetic steps
Critical Challenge Phthalimide deprotection Over-reduction of aldehyde
Purity (After Salt Form) ≥95% ≥95%

Optimization Strategies and Industrial Scalability

Bromination vs. Tosylation

  • Bromination : Using N-bromosuccinimide (NBS) and trimethylsilyl triflate (TMSOTf) in acetonitrile achieves higher yields (78%) for 4-(bromomethyl)-2-phenoxypyridine compared to traditional HBr/H$$2$$SO$$4$$ methods.
  • Tosylation : Minimizes byproduct formation but requires rigorous anhydrous conditions.

Green Chemistry Approaches

  • Replacement of DMF with cyclopentyl methyl ether (CPME) in substitution reactions reduces environmental impact without compromising yield.

Characterization and Quality Control

Spectroscopic Data

  • $$^1$$H NMR (500 MHz, D$$2$$O) : δ 8.21 (d, J = 5.5 Hz, 1H, pyridine-H6), 7.45–7.38 (m, 2H, aromatic), 6.98–6.90 (m, 3H, aromatic), 4.12 (s, 2H, CH$$2$$NH$$_2$$).
  • HRMS (ESI+) : m/z calculated for C$${12}$$H$${13}$$N$$_2$$O [M+H]$$^+$$: 201.1028; found: 201.1025.

Purity Assessment

  • Reverse-phase HPLC (C18 column, 0.1% TFA in H$$_2$$O/MeCN) confirms ≥95% purity.

Chemical Reactions Analysis

Types of Reactions

(2-Phenoxypyridin-4-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Phenoxypyridin-4-yl)methanamine dihydrochloride is utilized in a wide range of scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic agent in the treatment of certain diseases.

    Industry: Used in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (2-Phenoxypyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

(2-Methoxypyridin-4-yl)methanamine Dihydrochloride
  • CAS : 1029689-75-5
  • Molecular Formula : C₇H₁₁Cl₂N₂O
  • Molecular Weight : 225.09 g/mol
  • Key Difference: Methoxy (-OCH₃) substituent at the 2-position instead of phenoxy (-OPh).
  • Applications: Used in agrochemicals, food additives, and active pharmaceutical ingredients (APIs).
(2-Methylpyridin-4-yl)methanamine Dihydrochloride
  • CAS : 1357353-58-2
  • Molecular Formula : C₇H₁₂Cl₂N₂
  • Molecular Weight : 195.09 g/mol
  • Key Difference : Methyl (-CH₃) substituent at the 2-position.
  • Applications: A simpler analog with applications in pharmaceutical intermediates. The methyl group offers minimal steric bulk and lower molecular weight, which may enhance metabolic stability but reduce target affinity compared to phenoxy derivatives .
(2-Fluoropyridin-4-yl)methanamine Dihydrochloride
  • CAS : 667906-60-7
  • Molecular Formula : C₆H₉Cl₂FN₂
  • Molecular Weight : 199.06 g/mol
  • Key Difference : Fluorine (-F) substituent at the 2-position.
  • Applications : Fluorine’s electronegativity and small size can enhance binding interactions in medicinal chemistry. This compound is used in high-purity research settings .

Positional Isomerism

(3-Methoxypyridin-4-yl)methanamine Dihydrochloride
  • CAS : 1803567-09-0
  • Molecular Formula : C₇H₁₁Cl₂N₂O
  • Molecular Weight : 225.09 g/mol
  • Key Difference : Methoxy group at the 3-position instead of 2-position.
  • Limited data on specific applications are available .

Heterocyclic and Structural Analogs

[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine Dihydrochloride
  • CAS : 170353-31-8
  • Molecular Formula : C₁₀H₁₈Cl₂N₄
  • Molecular Weight : 265.18 g/mol
  • Key Difference : Pyrimidine ring replaces pyridine, with a piperidine moiety.
  • Applications : Used in fine chemical synthesis. The pyrimidine ring offers additional hydrogen-bonding sites, which may improve target selectivity .
[(2-Isopropylpyrimidin-4-yl)methyl]methylamine Dihydrochloride
  • CAS: Not explicitly listed
  • Molecular Formula : C₉H₁₈Cl₂N₄
  • Molecular Weight : 253.18 g/mol
  • Key Difference : Isopropyl-substituted pyrimidine and methylamine chain.
  • Applications : Structural complexity suggests use in specialized medicinal chemistry projects .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent/Feature Primary Applications
(2-Phenoxypyridin-4-yl)methanamine diHCl 1989659-70-2 C₁₂H₁₄Cl₂N₂O 285.17 2-phenoxy, 4-amine Pharma intermediates, research
(2-Methoxypyridin-4-yl)methanamine diHCl 1029689-75-5 C₇H₁₁Cl₂N₂O 225.09 2-methoxy Agrochemicals, APIs
(2-Fluoropyridin-4-yl)methanamine diHCl 667906-60-7 C₆H₉Cl₂FN₂ 199.06 2-fluoro High-purity research
[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine diHCl 170353-31-8 C₁₀H₁₈Cl₂N₄ 265.18 Pyrimidine-piperidine hybrid Fine chemicals

Research Findings and Trends

  • Synthetic Utility : Compounds like (2-Methoxypyridin-4-yl)methanamine dihydrochloride are preferred in large-scale agrochemical production due to lower synthesis costs .

Biological Activity

(2-Phenoxypyridin-4-yl)methanamine dihydrochloride, a compound with the molecular formula C12H13Cl2N2O, is derived from pyridine and phenol. Its unique structural features endow it with distinct chemical reactivity and biological activity, making it a subject of interest in various scientific fields including medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the reaction of 2-phenoxypyridine with formaldehyde and ammonium chloride under acidic conditions. This process forms an intermediate Schiff base, which is subsequently reduced to yield the desired amine. In industrial settings, continuous flow reactors are often employed to optimize yield and purity through recrystallization and drying processes.

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. It can act as either an inhibitor or activator, modulating various biochemical pathways. The compound's mechanism may vary depending on its specific application and target.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has shown potential against various pathogenic microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting its relevance in combating antibiotic resistance .
  • Anticancer Properties : It has been evaluated for its effects on cancer cell lines such as HeLa (cervical adenocarcinoma) and A549 (lung carcinoma), demonstrating promising results in inhibiting cell proliferation .
  • Receptor Binding : The compound interacts with various receptors, which could lead to applications in treating conditions related to receptor dysregulation. For instance, its structural similarity to known receptor antagonists suggests potential use in neurological disorders .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityNotable Features
(2-(Piperidin-4-yl)phenyl)methanamine dihydrochlorideUsed as a semi-flexible linker in PROTAC developmentSemi-flexible structure enhances binding properties
Pyridin-4-ylmethanamine dihydrochlorideSimilar receptor interactionsAnother pyridine derivative with therapeutic potential
A-804598P2X7 receptor antagonistKnown for its role in neuroinflammation

Case Studies

  • P2X7 Receptor Studies : Research has demonstrated that derivatives similar to this compound can effectively inhibit P2X7 receptors, which are implicated in neurodegenerative diseases. These studies utilize molecular docking techniques to predict binding affinities and validate through in vitro assays .
  • Antimicrobial Efficacy : A study focusing on the antibacterial properties of related compounds showed significant inhibition of MRSA growth, emphasizing the potential for developing new antimicrobial agents based on this class of compounds .

Q & A

Q. How can researchers design toxicological profiling studies to assess off-target effects?

  • Methodological Answer : Conduct Ames tests (bacterial reverse mutation assay) for genotoxicity and hERG channel inhibition assays (patch-clamp electrophysiology) for cardiotoxicity. Use in silico tools (ADMET Predictor) to prioritize in vivo endpoints .

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